molecular formula C20H16FN3O2 B1193323 PAT-494

PAT-494

Cat. No.: B1193323
M. Wt: 349.37
InChI Key: LRGAZQBFSHLAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development and Discovery

Origins in Drug Discovery

PAT-494 was developed through structure-based drug design efforts targeting autotaxin (ATX), an enzyme responsible for converting lysophosphatidylcholine (LPC) to LPA. Initial high-throughput screening (HTS) campaigns by PharmAkea Therapeutics identified indole-based scaffolds as promising leads. Among these, this compound (IC₅₀ = 20 nM against LPC substrate) emerged as a potent type II inhibitor due to its unique binding mode in the hydrophobic pocket of ATX.

Key Milestones:
  • 2015 : Identification of this compound through HTS of 87,865 compounds.
  • 2016 : Structural optimization to enhance binding affinity and selectivity.
  • 2019 : Validation of its non-competitive inhibition mechanism through crystallographic studies.

Structural Evolution

The compound’s core structure features a 5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione scaffold with a 4-fluorobenzyl substituent at position 6. Molecular docking studies revealed that the S-enantiomer (Gscore = -13.168 kcal/mol) exhibits superior binding compared to the R-enantiomer (Gscore = -9.562 kcal/mol), driving stereochemical refinements during development.

Properties

Molecular Formula

C20H16FN3O2

Molecular Weight

349.37

IUPAC Name

6-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione

InChI

InChI=1S/C20H16FN3O2/c21-13-7-5-12(6-8-13)10-23-16-4-2-1-3-14(16)15-9-17-19(25)22-20(26)24(17)11-18(15)23/h1-8,17H,9-11H2,(H,22,25,26)

InChI Key

LRGAZQBFSHLAGN-UHFFFAOYSA-N

SMILES

FC(C=C1)=CC=C1CN2C3=CC=CC=C3C4=C2CN(C(NC5=O)=O)C5C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PAT-494;  PAT 494;  PAT494

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

2.1 Cancer Treatment

Autotaxin has been linked to several cancers, including breast, ovarian, and pancreatic cancer. Research indicates that PAT-494 can inhibit tumor growth and metastasis by reducing lysophosphatidic acid levels. For instance, studies have shown that this compound significantly decreases melanoma metastasis in animal models .

2.2 Fibrotic Diseases

Fibrosis is characterized by excessive connective tissue formation and is associated with diseases such as liver fibrosis and pulmonary fibrosis. This compound has demonstrated efficacy in preclinical models of liver and skin fibrosis, where it reduced fibrotic markers and improved tissue architecture .

2.3 Inflammatory Conditions

This compound has potential applications in treating inflammatory diseases due to its ability to modulate the autotaxin-lysophosphatidic acid pathway. In models of rheumatoid arthritis and colitis, this compound has shown promise in reducing inflammation and improving clinical outcomes .

Case Studies

StudyDiseaseFindings
Zhai et al., 2020Breast CancerDemonstrated that this compound inhibited tumor growth in vivo and sensitized resistant cancer stem cells to chemotherapy .
Lin et al., 2021Liver FibrosisShowed that this compound significantly reduced liver fibrosis markers in a rat model .
Katsifa et al., 2022InflammationReported that long-term administration of this compound was well tolerated and effectively reduced inflammatory markers .

Pharmacokinetics and Bioavailability

This compound is characterized by favorable pharmacokinetic properties, including good oral bioavailability and a favorable half-life in plasma. Studies indicate that oral administration leads to significant reductions in lysophosphatidic acid levels in rat plasma, highlighting its potential for therapeutic use .

Comparison with Similar Compounds

Structural Analogs (Type II ATX Inhibitors)

PAT-494 is part of a family of indole-based Type II inhibitors. Key comparators include:

Compound IC50 (nM) PDB ID Key Binding Features In Vivo Efficacy
This compound 20 4ZGA Hydrogen bonds with Tyr307; hydantoin moiety Oral bioavailability confirmed
PAT-078 472 3Q9J Weak π-π interaction with Tyr307 Not reported
PAT-352 26 4ZG9 Dual binding modes (catalytic site/tunnel) Limited data
CRT0273750 1 5LIA High hydrophobic pocket occupancy Preclinical efficacy in fibrosis models

Key Findings :

  • Potency : this compound (20 nM) is ~24x more potent than PAT-078 but less potent than CRT0273750 (1 nM) .
  • Binding Mode : Unlike PAT-352, which exhibits dual binding orientations, this compound adopts a single, stable conformation in the hydrophobic pocket, enhancing predictability in drug design .
  • Selectivity : All Type II inhibitors avoid zinc interactions, but this compound’s hydantoin group provides unique hydrogen-bonding interactions absent in PAT-078 .
Inhibitors of Other Types
Type Compound IC50 (nM) Mechanism Advantages/Limitations
I PF-8380 2.8 Binds zinc ions + hydrophobic pocket High potency but potential off-target effects
III PAT-347 0.3 Non-competitive binding in tunnel Ultra-high potency; limited oral bioavailability
IV GLPG-1690 0.5 Allosteric modulation Clinical-stage candidate for fibrosis

Key Comparisons :

  • Type I vs. Type II : PF-8380 (Type I) is more potent (IC50 = 2.8 nM) but interacts with catalytic zinc ions, raising toxicity concerns. This compound’s zinc-free mechanism may offer safer profiles .
  • Type III : PAT-347 (IC50 = 0.3 nM) outperforms this compound in vitro but lacks in vivo efficacy data and has poor solubility .
  • Type IV : GLPG-1690, a clinical-stage drug, shows superior efficacy in fibrosis but requires complex dosing regimens compared to this compound’s oral bioavailability .
Pharmacokinetic and Functional Comparisons
Compound Oral Bioavailability Plasma Stability (Human) In Vivo Model Efficacy
This compound High Stable (IC50 = 20 nM) Not tested in fibrosis
PAT-505 Moderate IC50 = 9.7 nM Effective in NASH mice
PAT-048 High IC50 = 8.9 nM Inactive in lung fibrosis

Notable Insights:

  • PAT-505, a structural analog with a similar indole core, demonstrates anti-fibrotic efficacy in NASH models but has lower plasma stability than this compound .

Q & A

Q. What are the key molecular characteristics of PAT-494, and how do they inform experimental design?

this compound (C₂₀H₁₆FN₃O₂; molecular weight 349.37) is a Type II Autotaxin inhibitor with a structure optimized for selective binding . Researchers should consider its stability under varying conditions: store powder at -20°C for long-term stability and dissolved solutions at -80°C to prevent degradation during in vitro assays . When designing experiments, prioritize assays that align with its hydrophobic properties (e.g., lipid bilayer interaction studies) and validate purity via HPLC or mass spectrometry.

Q. What are the recommended controls for in vitro studies involving this compound?

  • Positive controls : Use established Autotaxin inhibitors (e.g., PF-8380) to benchmark inhibitory efficacy.
  • Negative controls : Include solvent-only groups (e.g., DMSO at concentrations ≤0.1%) to rule out solvent interference.
  • Baseline measurements : Pre-dose enzyme activity levels to quantify inhibition kinetics. Reference experimental protocols from peer-reviewed studies on Autotaxin inhibitors to ensure reproducibility .

Q. How can researchers validate this compound’s target specificity in complex biological systems?

Employ orthogonal methods:

  • Genetic knockdown/knockout : Compare this compound efficacy in wild-type vs. Autotaxin-deficient cell lines.
  • Proteome-wide profiling : Use affinity-based pulldown assays or thermal shift assays to identify off-target interactions.
  • Dose-response curves : Ensure IC₅₀ values align with known Autotaxin inhibition thresholds .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound efficacy studies (e.g., variability in IC₅₀ across cell lines)?

  • Systematic bias analysis : Check for inconsistencies in cell culture conditions (e.g., serum lipid content affecting Autotaxin activity) .
  • Meta-analysis : Aggregate data from multiple replicates and apply statistical tests (e.g., ANOVA with post-hoc Tukey correction) to identify outliers .
  • Mechanistic follow-up : Use molecular dynamics simulations to assess if structural variations in Autotaxin isoforms affect this compound binding .

Q. What methodologies are optimal for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?

  • Compartmental modeling : Track plasma and tissue concentrations via LC-MS/MS, correlating with biomarker readouts (e.g., lysophosphatidic acid levels).
  • Temporal sampling : Collect data at multiple timepoints to model absorption/distribution kinetics.
  • Species-specific considerations : Adjust dosing regimens for metabolic differences (e.g., cytochrome P450 activity in rodents vs. primates) .

Q. How can this compound studies be integrated with multi-omics datasets to elucidate downstream signaling pathways?

  • Transcriptomic profiling : Pair RNA-seq with this compound treatment to identify differentially expressed genes in lipid metabolism pathways.
  • Metabolomic integration : Use LC-MS to quantify lipid species altered by Autotaxin inhibition.
  • Network analysis : Apply tools like STRING or Cytoscape to map interactions between this compound-modulated targets .

Methodological Frameworks

How to formulate a PICOT-compliant research question for this compound studies?

Use the PICOT framework:

  • P (Population): Human hepatocellular carcinoma cell lines (e.g., HepG2).
  • I (Intervention): this compound at 10–100 nM doses.
  • C (Comparison): Untreated cells or PF-8380-treated controls.
  • O (Outcome): Reduction in cell migration (measured via Transwell assay).
  • T (Time): 48-hour exposure .

Q. What minimal data must be reported to ensure reproducibility of this compound experiments?

Include:

  • Compound details : Batch-specific purity, solvent used, storage conditions .
  • Assay parameters : Temperature, pH, incubation time, and enzyme/substrate concentrations .
  • Raw data : Individual replicate values, not just means ± SD .

Q. How to handle discrepancies between in vitro and in vivo efficacy of this compound?

  • Bioavailability analysis : Measure plasma protein binding and tissue distribution.
  • Metabolite profiling : Identify active/inactive metabolites via high-resolution metabolomics.
  • Pathway enrichment : Compare in vitro targets with in vivo biomarker changes using gene set enrichment analysis (GSEA) .

Tables for Reference

Table 1 : Optimal Storage and Handling of this compound

FormTemperatureStability Duration
Powder-20°C3 years
In solvent-80°C1 year
Source:

Table 2 : Common In Vitro Assay Parameters for Autotaxin Inhibitors

Assay TypeSubstrateDetection Method
Enzymatic activityFS-3 fluorescentFluorescence (485/528 nm)
Cell migrationMatrigel-coatedTranswell microscopy
Methodology derived from

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
PAT-494
Reactant of Route 2
PAT-494

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